molecular formula C21H36N2O3S B4852308 5-tert-butyl-2-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

5-tert-butyl-2-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

Cat. No. B4852308
M. Wt: 396.6 g/mol
InChI Key: QYPQPEQXMFXVEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide compounds often involves reactions with piperazine heterocycles. A study by Xiao et al. (2022) synthesized two benzenesulfonamide compounds and utilized density functional theory (DFT) for molecular structure optimization and analysis. This approach is relevant for synthesizing complex benzenesulfonamides, including 5-tert-butyl-2-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide, providing insights into the synthesis process and molecular structure through DFT optimization (Xiao et al., 2022).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been a subject of interest, with studies like that of Balu and Gopalan (2013) detailing the crystal structure of closely related compounds. These analyses reveal extensive π–π interactions and hydrogen bonding, providing a foundation for understanding the structural characteristics of similar benzenesulfonamide compounds (Balu & Gopalan, 2013).

Chemical Reactions and Properties

Benzenesulfonamide compounds participate in a variety of chemical reactions, showcasing their versatility. For instance, Yasui et al. (2011) introduced a novel electrophilic fluorinating reagent, enhancing the reactivity and selectivity of such compounds in synthesis processes. This highlights the chemical reactivity and potential transformations of benzenesulfonamide derivatives, including our compound of interest (Yasui et al., 2011).

Physical Properties Analysis

The physical properties of benzenesulfonamide compounds, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. While specific data on 5-tert-butyl-2-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is scarce, studies on related compounds provide valuable insights. For example, the work by Kumara et al. (2017) on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives offers a comparative perspective on the crystalline structure and physical characteristics relevant to our compound (Kumara et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental aspects of benzenesulfonamide compounds. The research by Vadola et al. (2012) on the intramolecular amination of sp3 C-H bonds demonstrates the complex reactions and chemical behavior of benzenesulfonamide derivatives, shedding light on the potential chemical properties of 5-tert-butyl-2-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide (Vadola et al., 2012).

Mechanism of Action

While the mechanism of action for this specific compound is not known, many sulfonamides act as inhibitors of enzymes. They are often used as antibiotics, blocking the synthesis of folic acid in bacteria .

Future Directions

The future research directions would likely depend on the desired applications of this compound. Given the presence of a sulfonamide group, it could potentially be explored for antibiotic properties .

properties

IUPAC Name

5-tert-butyl-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N2O3S/c1-9-26-17-11-10-15(19(2,3)4)12-18(17)27(24,25)22-16-13-20(5,6)23-21(7,8)14-16/h10-12,16,22-23H,9,13-14H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPQPEQXMFXVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-tert-butyl-2-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
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5-tert-butyl-2-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
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5-tert-butyl-2-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
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5-tert-butyl-2-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
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5-tert-butyl-2-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

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